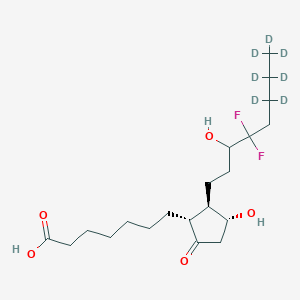

15-Hydroxy Lubiprostone-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H34F2O5 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18?/m1/s1/i1D3,2D2,3D2 |

InChI Key |

PNVYHTHOCKTJCO-ZRQCAKFGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F |

Canonical SMILES |

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 15-Hydroxy Lubiprostone-d7: Application in Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 15-Hydroxy Lubiprostone-d7, its critical role as an internal standard in pharmacokinetic research, and detailed methodologies for its application in the quantitative analysis of Lubiprostone's primary metabolite.

Introduction

Lubiprostone is a locally acting chloride channel activator used to treat chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C).[1] Following oral administration, Lubiprostone has very low systemic bioavailability, with plasma concentrations often below the limit of quantification (<10 pg/mL).[2][3] The drug is rapidly and extensively metabolized in the stomach and jejunum, primarily by carbonyl reductase, to its major and only measurable active metabolite, 15-Hydroxy Lubiprostone (also known as M3).[1][4][5]

Consequently, regulatory bodies like the FDA recommend that pharmacokinetic (PK) and bioequivalence (BE) studies for Lubiprostone products be conducted by quantifying the 15-Hydroxy Lubiprostone metabolite in plasma.[5] Given the extremely low concentrations (in the pg/mL range) of this metabolite, a highly sensitive and robust analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required.[5][6]

This compound is the deuterium-labeled analogue of this primary metabolite.[7] Its near-identical chemical structure and physicochemical properties ensure it behaves similarly to the unlabeled analyte during sample extraction and chromatographic separation. However, its increased mass (due to the seven deuterium atoms) allows it to be distinguished by the mass spectrometer. This makes this compound an ideal internal standard (IS) for ensuring the accuracy and precision of the quantification of 15-Hydroxy Lubiprostone in biological matrices.[7]

Chemical and Physical Properties

The fundamental properties of 15-Hydroxy Lubiprostone and its deuterated analogue are crucial for method development.

| Property | 15-Hydroxy Lubiprostone | This compound |

| IUPAC Name | 7-[(1R,2R,3R)-2-[(3R)-4,4-difluoro-3-hydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid | 7-((1R, 2R, 3R)-2-(4,4-difluoro-3-hydroxyoctyl-6,6,7,7,8,8,8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid |

| Molecular Formula | C₂₀H₃₄F₂O₅ | C₂₀H₂₇D₇F₂O₅ |

| Molecular Weight | 392.48 g/mol | ~399.52 g/mol |

| Primary Use | Target analyte for Lubiprostone pharmacokinetic studies.[5] | Stable isotope-labeled internal standard for bioanalytical quantification.[7] |

Metabolic Pathway of Lubiprostone

The metabolic conversion of Lubiprostone is a critical first step in the biological system, leading to the formation of the analyte of interest for pharmacokinetic analysis.

Caption: Metabolic conversion of Lubiprostone to its active metabolite.

Role in Research: Bioanalytical Workflow

This compound is integral to the bioanalytical workflow for quantifying its unlabeled counterpart in plasma samples. The process ensures that variations during sample preparation and analysis are accounted for, leading to reliable data.

Caption: Experimental workflow for metabolite quantification.

Experimental Protocol: LC-MS/MS Method

The following protocol is based on a validated method for the quantification of 15-Hydroxy Lubiprostone in human plasma, for which this compound serves as an ideal internal standard.[6]

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound in methanol/water).

-

Vortex the sample for 30 seconds.

-

Add 500 µL of extraction solvent (methyl tert-butyl ether/ethyl acetate, 80:20 v/v).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a nitrogen stream at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions).

-

Vortex for 1 minute and transfer to an autosampler vial for injection.

Liquid Chromatography Conditions

| Parameter | Specification |

| LC System | Shimadzu LC-30AD |

| Analytical Column | Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 10 µL |

| Gradient Program | 0-1.0 min (35% B), 1.0-3.0 min (35-95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95-35% B), 4.1-5.0 min (35% B) |

Mass Spectrometry Conditions

| Parameter | Specification |

| MS System | AB Sciex Triple Quad™ 6500 |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Negative |

| Ion Source Gas 1 | 55 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | -4500 V |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

MRM Transition Parameters

The following table details the optimized mass-to-charge ratio (m/z) transitions and compound-specific parameters for the analyte and a suitable deuterated internal standard.

| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| 15-Hydroxy Lubiprostone | 391.2 | 315.2 | -110 V | -22 V |

| This compound | 398.2 | 322.2 | Value to be optimized | Value to be optimized |

(Note: Parameters for the -d7 standard are predicted based on chemical structure and must be empirically optimized but will be distinct from the analyte).

Quantitative Data and Method Validation

The performance of a bioanalytical method using a deuterated internal standard like this compound is validated through rigorous testing. The following tables summarize typical validation results as per regulatory guidelines.[6][8][9]

Calibration Curve and Linearity

| Parameter | Result |

| Concentration Range | 2.50 - 220 pg/mL |

| Regression Model | Weighted (1/x²) linear regression |

| Mean Equation | y = 0.0123x + 0.000456 |

| Correlation (r²) | > 0.99 |

Accuracy and Precision

| QC Level | Conc. (pg/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (RE%) | Inter-day Precision (CV%) | Inter-day Accuracy (RE%) |

| LLOQ | 2.50 | 8.7% | 5.6% | 10.5% | 3.4% |

| Low | 7.00 | 6.5% | 2.1% | 8.1% | -1.3% |

| Medium | 60.0 | 4.3% | -3.4% | 5.6% | -2.8% |

| High | 170 | 3.9% | -1.8% | 4.8% | -0.5% |

| (CV: Coefficient of Variation; RE: Relative Error; LLOQ: Lower Limit of Quantification) |

Recovery and Matrix Effect

| QC Level | Conc. (pg/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Low | 7.00 | 91.5 | 98.7 |

| Medium | 60.0 | 93.2 | 102.4 |

| High | 170 | 95.6 | 101.8 |

Conclusion

This compound is an indispensable tool for drug development professionals and researchers involved in the clinical pharmacology of Lubiprostone. Its use as a stable isotope-labeled internal standard is fundamental to developing highly sensitive, precise, and accurate LC-MS/MS methods for quantifying the key 15-Hydroxy Lubiprostone metabolite. The detailed protocols and validation data presented herein provide a robust framework for the successful application of this critical reagent in pharmacokinetic and bioequivalence studies, ultimately ensuring the reliable assessment of Lubiprostone's behavior in the human body.

References

- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. lambda-cro.com [lambda-cro.com]

- 6. tandfonline.com [tandfonline.com]

- 7. veeprho.com [veeprho.com]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to 15-Hydroxy Lubiprostone-d7: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to 15-Hydroxy Lubiprostone-d7. This deuterated metabolite of Lubiprostone is a critical tool in pharmacokinetic and bioequivalence studies.

Introduction

Lubiprostone is a locally acting chloride channel activator used for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation.[1] It is a prostaglandin E1 derivative that is rapidly metabolized in the stomach and jejunum.[2] Due to its low systemic bioavailability, pharmacokinetic assessments of Lubiprostone rely on the quantification of its major and active metabolite, 15-Hydroxy Lubiprostone (also known as M3).[3] this compound serves as a stable isotope-labeled internal standard for the accurate quantification of 15-Hydroxy Lubiprostone in biological matrices.[4]

Chemical Structure and Physicochemical Properties

The chemical structures of Lubiprostone and this compound are presented below. The conversion of Lubiprostone to 15-Hydroxy Lubiprostone involves the reduction of the keto group at the C-15 position to a hydroxyl group. The "-d7" designation in this compound indicates the presence of seven deuterium atoms on the terminal end of the octyl side chain, which provides a distinct mass difference for mass spectrometric analysis without significantly altering the chemical properties.

Table 1: Chemical and Physical Properties of Lubiprostone and its Deuterated Metabolite

| Property | Lubiprostone | 15-Hydroxy Lubiprostone | This compound |

| IUPAC Name | 7-[(1R,3R,6R,7R)-3-(1,1-difluoropentyl)-3-hydroxy-8-oxo-2-oxabicyclo[4.3.0]nonan-7-yl]heptanoic acid | 7-[(1R,2R,3R)-2-[(3R)-4,4-difluoro-3-hydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid[5] | 7-((1R, 2R, 3R)-2-(4, 4-difluoro-3-hydroxyoctyl-6, 6, 7, 7, 8, 8, 8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid[4] |

| Molecular Formula | C₂₀H₃₂F₂O₅ | C₂₀H₃₄F₂O₅ | C₂₀H₂₇D₇F₂O₅ |

| Molecular Weight | 390.46 g/mol | 392.48 g/mol [6] | 399.52 g/mol [7] |

| CAS Number | 136790-76-6 | 475992-30-4[6] | 1217511-55-1[7] |

| Appearance | White to off-white crystalline powder[8] | Not specified | Not specified |

| Solubility | Slightly soluble in water; soluble in ethanol[8] | Not specified | Not specified |

| LogP (Partition Coefficient) | ~2.1[8] | 3.8 (Computed)[5] | Not specified |

| pKa | Not specified | Not specified | Not specified |

Note: Experimentally determined physicochemical properties for 15-Hydroxy Lubiprostone and its deuterated form are not widely available in public literature. The LogP value for 15-Hydroxy Lubiprostone is a computed value.

Biological Properties and Metabolism

Mechanism of Action

Lubiprostone and its active metabolite, 15-Hydroxy Lubiprostone, exert their pharmacological effect by activating ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells.[2] This activation leads to an efflux of chloride ions into the intestinal lumen, followed by the passive diffusion of sodium and water, which in turn softens the stool, increases intestinal transit, and promotes spontaneous bowel movements.[2]

Metabolism of Lubiprostone

Lubiprostone undergoes rapid and extensive metabolism, primarily through the reduction of the 15-keto group to form 15-Hydroxy Lubiprostone (M3).[2] This biotransformation is not mediated by the cytochrome P450 system but by ubiquitously expressed carbonyl reductases.[2]

References

- 1. Lubiprostone in constipation: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS No- 475992-30-4(non-labelled) | Simson Pharma Limited [simsonpharma.com]

- 4. veeprho.com [veeprho.com]

- 5. 15-Hydroxy Lubiprostone | C20H34F2O5 | CID 9800692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemignition.com [chemignition.com]

Technical Guide: Synthesis and Characterization of 15-Hydroxy Lubiprostone-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 15-Hydroxy Lubiprostone-d7, a crucial internal standard for the accurate quantification of the active metabolite of Lubiprostone. Due to the proprietary nature of specific synthetic protocols, this guide presents a plausible and scientifically sound approach to its preparation and analysis, based on established chemical principles and available data.

Introduction

Lubiprostone is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation (IBS-C).[1] Following oral administration, Lubiprostone is rapidly metabolized to its major and only detectable active metabolite, 15-Hydroxy Lubiprostone.[2][3] Due to the low systemic bioavailability of the parent drug, pharmacokinetic and bioequivalence studies rely on the accurate measurement of this metabolite.[4]

This compound is a deuterium-labeled analog of the M3 metabolite and serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[5] The incorporation of seven deuterium atoms provides a distinct mass difference, allowing for precise differentiation from the endogenous metabolite without significantly altering its chemical properties. This ensures accurate and reliable quantification in complex biological matrices.[5]

Synthesis of this compound

A specific, publicly available, step-by-step synthesis protocol for this compound is not available, likely due to its proprietary nature. However, a plausible synthetic route can be devised based on the known synthesis of Lubiprostone and general methods for deuterium incorporation. The synthesis would logically start from a deuterated precursor or involve a deuterium exchange reaction on a suitable intermediate.

A potential synthetic approach involves the reduction of a deuterated analog of Lubiprostone. This strategy leverages the known metabolic pathway where the 15-keto group of Lubiprostone is reduced to a hydroxyl group.

Plausible Synthetic Pathway

The synthesis could be conceptualized in two main stages:

-

Synthesis of a deuterated Lubiprostone analog (Lubiprostone-d7).

-

Stereoselective reduction of the 15-keto group to yield this compound.

Various patents describe the synthesis of Lubiprostone, often starting from Corey's lactone or similar prostaglandin precursors.[6][7] A deuterated side chain could be introduced using a deuterated Grignard or organocuprate reagent.

Experimental Protocol (Illustrative)

The following protocol is an illustrative example of how the second stage of the synthesis might be performed.

Step 1: Stereoselective Reduction of Lubiprostone-d7

-

Dissolution: Dissolve Lubiprostone-d7 (1 equivalent) in an anhydrous solvent such as methanol or ethanol under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, to enhance stereoselectivity.

-

Reducing Agent Addition: Slowly add a solution of a stereoselective reducing agent, such as sodium borohydride or a chiral borane reagent (e.g., (R)-2-Methyl-CBS-oxazaborolidine), to the reaction mixture. The choice of reducing agent is critical to obtain the desired (15S)-hydroxy configuration, which is the natural metabolite.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Quench the reaction by the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride or acetic acid.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography on silica gel.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Spectroscopic Analysis

3.1.1. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecule.

-

Expected Molecular Ion: [M-H]⁻ at m/z 398.56 (calculated for C₂₀H₂₆D₇F₂O₅)

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the seven deuterated positions would be absent. ²H NMR would show signals at the positions of deuterium incorporation.

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the hydroxyl (-OH), carboxylic acid (-COOH), and carbon-fluorine (C-F) bonds.

Purity Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the synthesized compound. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with a small amount of formic acid) would be used. The purity is typically determined by the peak area percentage at a specific wavelength (e.g., 210 nm).

3.2.2. Isotopic Purity

The isotopic purity is determined by mass spectrometry, assessing the percentage of the desired d7 species relative to other isotopic variants (d0 to d6).

Quantitative Data Summary

The following tables summarize the expected quantitative data for the characterization of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₇D₇F₂O₅ |

| Molecular Weight | 399.52 g/mol |

| Appearance | White to off-white solid |

| IUPAC Name | 7-((1R, 2R, 3R)-2-(4, 4-difluoro-3-hydroxyoctyl-6, 6, 7, 7, 8, 8, 8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid[5] |

Table 2: Illustrative Spectroscopic and Purity Data

| Analysis Method | Specification |

| Mass Spectrometry | |

| HRMS (ESI-) | [M-H]⁻ peak at m/z 398.56 ± 5 ppm |

| Isotopic Purity | ≥ 98% d7 |

| NMR Spectroscopy | |

| ¹H NMR | Consistent with the structure, absence of signals at deuterated positions |

| ¹³C NMR | Consistent with the structure |

| Purity | |

| HPLC | ≥ 98% |

Experimental Workflows and Signaling Pathways

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Bioanalytical Workflow for Pharmacokinetic Studies

This diagram shows the workflow for using this compound as an internal standard in a typical pharmacokinetic study.

Caption: Bioanalytical workflow using this compound as an internal standard.

Signaling Pathway of Parent Drug: Lubiprostone

15-Hydroxy Lubiprostone is the active metabolite of Lubiprostone. The mechanism of action of Lubiprostone involves the activation of ClC-2 chloride channels in the apical membrane of intestinal epithelial cells.

Caption: Mechanism of action of the parent drug, Lubiprostone.

Conclusion

This compound is an indispensable tool for the clinical development and bioequivalence assessment of Lubiprostone. While detailed synthetic procedures are often proprietary, this guide outlines a scientifically grounded approach to its synthesis and characterization. The provided workflows and diagrams illustrate its critical role as an internal standard and the biological context of its parent compound. Researchers and drug development professionals can use this guide as a foundational resource for understanding and utilizing this important deuterated metabolite.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Lubiprostone and its Metabolite 15-Hydroxy Lubiprostone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lubiprostone is a locally acting bicyclic fatty acid derived from prostaglandin E1, approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation. Its therapeutic effect is primarily mediated by the activation of chloride channels in the apical membrane of gastrointestinal epithelial cells, leading to increased intestinal fluid secretion and enhanced motility. This technical guide provides a comprehensive overview of the molecular mechanisms of lubiprostone and its principal active metabolite, 15-hydroxy lubiprostone (M3). It delves into the direct and indirect pathways of ion channel activation, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental methodologies used to elucidate these mechanisms.

Introduction

Lubiprostone addresses constipation by targeting intestinal fluid secretion, a distinct mechanism from traditional laxatives. It acts locally in the gastrointestinal tract with minimal systemic absorption, which contributes to its favorable safety profile.[1] The parent drug is rapidly metabolized to 15-hydroxy lubiprostone (M3), which is the primary pharmacologically active and systemically available form.[2] Understanding the intricate molecular interactions of both the parent compound and its metabolite is crucial for ongoing research and the development of novel therapies for gastrointestinal disorders.

Mechanism of Action: A Dual Pathway

The mechanism of action of lubiprostone is multifaceted, involving both direct and indirect activation of ion channels on the apical membrane of intestinal epithelial cells. While initially characterized as a specific activator of the type 2 chloride channel (ClC-2), subsequent research has revealed a more complex signaling network involving the cystic fibrosis transmembrane conductance regulator (CFTR) and prostanoid receptors.

Chloride Channel Activation

2.1.1. The Role of ClC-2 and CFTR

Lubiprostone's primary effect is the stimulation of chloride-rich fluid secretion into the intestinal lumen.[1] This is achieved through the opening of apical chloride channels. While ClC-2 was first identified as the principal target, there is compelling evidence that CFTR also plays a significant, if not dominant, role in lubiprostone-induced secretion.[3] Some studies suggest that lubiprostone's effect is largely dependent on CFTR activation, with ClC-2 playing a minor role.[4]

2.1.2. Prostanoid Receptor (EP) Signaling

A significant body of evidence indicates that lubiprostone's action on chloride channels is mediated by its interaction with E-type prostanoid (EP) receptors, specifically EP1 and EP4.[5][6]

-

EP4 Receptor Pathway: The EP4 receptor is coupled to a stimulatory G-protein (Gs), which, upon activation by lubiprostone, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[3] Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates and opens the CFTR chloride channel.[3]

-

EP1 Receptor Pathway: The EP1 receptor is coupled to a Gq-protein.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is thought to contribute to the overall secretory effect and may also be involved in modulating intestinal smooth muscle contractility.[6][7]

The Role of 15-Hydroxy Lubiprostone (M3)

Lubiprostone is rapidly metabolized in the stomach and jejunum by carbonyl reductase to its active metabolite, 15-hydroxy lubiprostone (M3).[2] While the parent drug has very low systemic bioavailability, M3 is detectable in plasma and is considered to be responsible for the systemic effects, although its local action in the gut is also significant.[2] Studies in rats have indicated that the potency of M3 is comparable to that of the parent lubiprostone.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the activity and pharmacokinetics of lubiprostone and its M3 metabolite.

Table 1: Potency of Lubiprostone in In Vitro and Ex Vivo Models

| Parameter | Value | Model System | Reference |

| EC50 (ClC-2) | ~17 nM | Whole-cell patch clamp (HEK-293 cells) | |

| EC50 (Isc) | 42.5 nM (mucosal) | Ussing chamber (guinea pig ileum) | |

| EC50 (Isc) | 227.2 nM (serosal) | Ussing chamber (guinea pig ileum) | |

| pEC50 (Contraction) | 7.0 (rat), 6.4 (human) | Isolated stomach longitudinal muscle (EP1-mediated) | [8] |

| pIC50 (Inhibition of Contraction) | 8.9 (rat), 8.7 (human) | Isolated colon circular muscle (EP4-mediated) | [8] |

Isc: Short-circuit current, a measure of ion transport.

Table 2: Pharmacokinetic Parameters of 15-Hydroxy Lubiprostone (M3) in Healthy Adults (Single 24 mcg Lubiprostone Dose)

| Parameter | Value | Condition | Reference |

| Cmax | 41.5 pg/mL | Fasting | [2] |

| Tmax | ~1.10 hours | Fasting | [2] |

| AUC0-t | 57.1 pg·hr/mL | Fasting | [2] |

| t1/2 | 0.9 - 1.4 hours | Fasting | [2] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the concentration-time curve; t1/2: Half-life.

Experimental Protocols

The mechanisms of lubiprostone have been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Ussing Chamber Electrophysiology for Ion Transport

This technique measures the net ion transport across an epithelial tissue mounted as a flat sheet between two chambers.

-

Tissue Preparation: Segments of intestinal (e.g., ileum, colon) or colonic epithelial cell monolayers (e.g., T84 cells) are used. For animal tissues, the muscle layers are often stripped away to isolate the mucosa.

-

Apparatus: The tissue is mounted in an Ussing chamber, which separates the mucosal and serosal sides. Each side is bathed in a physiological buffer (e.g., Krebs-Ringer bicarbonate solution) and gassed with 95% O2/5% CO2 at 37°C.

-

Electrical Measurements: The transepithelial voltage is clamped to 0 mV using an external circuit, and the resulting short-circuit current (Isc) is measured. An increase in Isc reflects a net secretion of anions (primarily Cl-).

-

Experimental Procedure: After a baseline equilibration period, lubiprostone is added to the mucosal or serosal bathing solution in a cumulative concentration-dependent manner. Inhibitors of specific channels or transporters (e.g., CFTRinh-172 for CFTR, bumetanide for the Na-K-2Cl cotransporter) can be added to dissect the specific pathways involved.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion flow through single channels in the cell membrane.

-

Cell Culture: Human embryonic kidney (HEK-293) cells are commonly used due to their low endogenous channel expression. These cells are transiently or stably transfected with the cDNA for the channel of interest (e.g., human ClC-2).

-

Electrode and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution (e.g., containing CsCl, NaCl, EGTA, HEPES) and brought into contact with a single cell. The extracellular bath solution contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES).

-

Recording: A high-resistance "giga-seal" is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

-

Voltage Protocol: The membrane potential is held at a specific voltage and then stepped to a series of test potentials to elicit channel opening and measure the resulting currents. Lubiprostone is applied to the bath solution to determine its effect on channel activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described.

Caption: Signaling pathways of lubiprostone in intestinal epithelial cells.

Caption: Experimental workflow for Ussing chamber analysis.

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Conclusion

The mechanism of action of lubiprostone and its active metabolite, 15-hydroxy lubiprostone, is complex, involving the activation of apical chloride channels in the intestinal epithelium. While the direct activation of ClC-2 remains a component of its proposed mechanism, substantial evidence points to a significant role for the EP receptor-mediated activation of CFTR. The interplay between these pathways results in robust chloride and water secretion, which underlies the therapeutic efficacy of lubiprostone in treating various forms of constipation. Further research to quantify the specific contribution of each pathway and the precise role of the M3 metabolite will continue to refine our understanding and may open new avenues for therapeutic intervention in gastrointestinal motility disorders.

References

- 1. Lubiprostone: a chloride channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. Activation of intestinal Cl- secretion by lubiprostone requires the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lubiprostone is non-selective activator of cAMP-gated ion channels and Clc-2 has a minor role in its prosecretory effect in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lubiprostone Improves Distal Segment-Specific Colonic Contractions through TRPC4 Activation Stimulated by EP3 Prostanoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lubiprostone targets prostanoid signaling and promotes ion transporter trafficking, mucus exocytosis and contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lubiprostone Increases Small Intestinal Smooth Muscle Contractions Through a Prostaglandin E Receptor 1 (EP1)-mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of prostaglandin EP receptors by lubiprostone in rat and human stomach and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 15-Hydroxy Lubiprostone-d7: Commercial Availability and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 15-Hydroxy Lubiprostone-d7, a critical internal standard for the quantification of the active metabolite of Lubiprostone. The guide details its commercial availability, summarizes key technical data, and presents a comprehensive experimental protocol for its use in bioanalytical assays.

Introduction

Lubiprostone is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C).[1] Due to its low systemic bioavailability, pharmacokinetic studies often rely on the quantification of its principal and active metabolite, 15-Hydroxy Lubiprostone.[2] this compound is the deuterium-labeled analogue of this metabolite and serves as an essential internal standard in sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification in biological matrices.[3][4]

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research and development. While product specifications can vary, the compound is typically supplied as a solid with information on its chemical identity and storage conditions. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to obtain detailed quantitative data, including purity, isotopic enrichment, and stability.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Website | Catalog Number (Example) | Notes |

| Simson Pharma | simsonpharma.com | Not specified | Offers the compound and states that a Certificate of Analysis is provided with the product.[5] |

| Veeprho | veeprho.com | Not specified | Describes the product as a deuterium-labeled analog for use as an internal standard in analytical and pharmacokinetic research.[3] |

| Clearsynth | clearsynth.com | CS-O-11167 | Lists the molecular formula and weight and indicates the product is for research and development.[6] |

| MedChemExpress | medchemexpress.com | HY-164998-d7 | Provides basic information and identifies it as the deuterium-labeled form of 15-Hydroxy Lubiprostone.[7] |

Technical Data

The following table summarizes the key chemical and physical properties of this compound based on information from various suppliers.

Table 2: Technical Specifications of this compound

| Parameter | Value | Reference |

| IUPAC Name | 7-((1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl-6,6,7,7,8,8,8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid | [3] |

| Synonyms | (11alpha)-16,16-Difluoro-11,15-dihydroxy-9-oxoprostan-1-oic acid-d7 | [3] |

| Molecular Formula | C₂₀H₂₇D₇F₂O₅ | [6] |

| Molecular Weight | ~399.52 g/mol | [6] |

| CAS Number (Unlabeled) | 475992-30-4 | [5][6] |

| Typical Purity | >98% (Request from supplier) | - |

| Isotopic Enrichment | >99% atom % D (Request from supplier) | - |

| Storage Conditions | -20°C is commonly recommended. Refer to the supplier's data sheet for specific instructions. | [8] |

| Appearance | Solid (Appearance may vary) | - |

Experimental Protocol: Quantification of 15-Hydroxy Lubiprostone in Human Plasma by LC-MS/MS

The following protocol is adapted from the validated method described by Li et al. in Xenobiotica (2022).[2] This method demonstrates the use of this compound as an internal standard for the accurate determination of 15-Hydroxy Lubiprostone in human plasma.

Materials and Reagents

-

Analytes: 15-Hydroxy Lubiprostone, this compound (Internal Standard)

-

Solvents: Acetonitrile, Methanol, Formic Acid (all LC-MS grade)

-

Reagents: Methyl tert-butyl ether (MTBE), n-hexane, Ultrapure water

-

Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

Liquid Chromatography: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (this compound in methanol).

-

Add 50 µL of 0.1% formic acid in water and vortex for 30 seconds.

-

Add 1 mL of extraction solvent (methyl tert-butyl ether/n-hexane, 50/50, v/v).

-

Vortex for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (acetonitrile/water, 50/50, v/v).

-

Inject a 5 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Table 3: Chromatographic and Mass Spectrometric Parameters

| Parameter | Condition |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-programmed gradient is used to separate the analyte from matrix components. A typical gradient might start at a lower percentage of organic phase, ramp up to a high percentage to elute the analyte, and then re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | 15-Hydroxy Lubiprostone: m/z 391.2 → 295.1 This compound: m/z 398.2 → 302.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100-200 ms |

Diagrams

Caption: Experimental workflow for the quantification of 15-Hydroxy Lubiprostone.

Caption: Conceptual pathway from drug administration to bioanalysis.

References

- 1. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | CAS No- 475992-30-4(non-labelled) | Simson Pharma Limited [simsonpharma.com]

- 6. clearsynth.com [clearsynth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Isotopic Labeling and Stability of 15-Hydroxy Lubiprostone-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling and stability of 15-Hydroxy Lubiprostone-d7, a critical internal standard for the bioanalysis of Lubiprostone. Lubiprostone, a locally acting chloride channel activator, is used in the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. Due to its rapid and extensive metabolism, the primary and most abundant metabolite, 15-Hydroxy Lubiprostone, is the recommended analyte for pharmacokinetic studies.[1][2] The use of a stable isotope-labeled internal standard like this compound is paramount for achieving accurate and precise quantification in complex biological matrices.[2]

Isotopic Labeling of this compound

This compound is a deuterated analog of 15-Hydroxy Lubiprostone. The deuterium labeling is strategically placed to ensure the molecule is distinguishable by mass spectrometry from its endogenous counterpart without altering its chemical properties.

Chemical Structure and Labeling Position:

The IUPAC name for this compound is 7-((1R, 2R, 3R)-2-(4,4-difluoro-3-hydroxyoctyl-6,6,7,7,8,8,8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid.[2] This nomenclature indicates that seven deuterium atoms (d7) replace hydrogen atoms on the terminal end of the octyl side chain, specifically at positions 6, 7, and 8.

-

Molecular Formula: C₂₀H₂₇D₇F₂O₅

-

Molecular Weight: Approximately 399.52 g/mol [3]

This specific placement of the deuterium atoms provides a significant mass shift, facilitating clear differentiation from the unlabeled 15-Hydroxy Lubiprostone in mass spectrometric analysis.

Quantitative Data Summary

While specific proprietary data on the synthesis and stability of this compound is not publicly available, the following table summarizes the key molecular information for this stable isotope-labeled standard.

| Parameter | Value | Reference |

| IUPAC Name | 7-((1R, 2R, 3R)-2-(4,4-difluoro-3-hydroxyoctyl-6,6,7,7,8,8,8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid | [2] |

| Synonyms | (11α)-16,16-Difluoro-11,15-dihydroxy-9-oxoprostan-1-oic acid-d7 | [2] |

| Molecular Formula | C₂₀H₂₇D₇F₂O₅ | [3] |

| Molecular Weight | 399.52 | [3] |

| Isotopic Purity | Not specified in public literature. Typically >98% for use as an internal standard. | |

| Chemical Purity | Not specified in public literature. Typically >95% for use as an internal standard. |

Experimental Protocols

Detailed experimental protocols for the synthesis and stability testing of this compound are proprietary. However, based on general guidelines for the development of stable isotope-labeled internal standards and drug stability testing, representative protocols are provided below.

Representative Synthesis of this compound

The synthesis of this compound would likely follow a similar pathway to the non-deuterated compound, incorporating a deuterated starting material for the octyl side chain. A plausible, though not confirmed, multi-step synthesis could involve:

-

Preparation of a Deuterated Precursor: Synthesis of a deuterated alkylating agent corresponding to the C6-C8 portion of the octyl chain, for example, a deuterated Grignard reagent or an organolithium reagent.

-

Side-Chain Introduction: Reaction of the deuterated precursor with a suitable protected cyclopentanone intermediate.

-

Reduction and Deprotection: Stereoselective reduction of the ketone at position 15 to a hydroxyl group, followed by the removal of protecting groups to yield this compound.

-

Purification: Purification of the final product using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high chemical and isotopic purity.

Representative Stability Testing Protocol

A comprehensive stability testing protocol for this compound would be designed to evaluate its integrity under various environmental conditions, following ICH and FDA guidelines.

Objective: To establish the re-test period and recommended storage conditions for this compound.

Materials:

-

This compound reference standard.

-

Calibrated stability chambers.

-

Validated analytical method (e.g., LC-MS/MS) for the quantification of this compound and its potential degradation products.

Methodology:

-

Batch Selection: At least one to three representative batches of this compound are placed on stability.

-

Storage Conditions:

-

Long-term: 2-8°C (refrigerated) and -20°C (frozen) for a minimum of 12 months.

-

Accelerated: 25°C/60% RH and 40°C/75% RH for a minimum of 6 months.

-

Photostability: The sample is exposed to light conditions as per ICH Q1B guidelines.

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 1, 3, and 6 months.

-

-

Analytical Parameters:

-

Appearance (visual inspection).

-

Purity (by a stability-indicating LC-MS/MS method).

-

Content (assay).

-

Identification (retention time and mass spectrum).

-

-

Acceptance Criteria: A significant change is defined as a failure to meet the established acceptance criteria for purity, content, and physical appearance.

Signaling Pathways and Experimental Workflows

Lubiprostone Signaling Pathway

Lubiprostone, the parent drug of 15-Hydroxy Lubiprostone, exerts its pro-secretory effect through a well-defined signaling pathway. It is a locally acting agonist of the ClC-2 chloride channels located on the apical membrane of gastrointestinal epithelial cells.[4][5] Activation of these channels leads to an efflux of chloride ions into the intestinal lumen. This is followed by the paracellular movement of sodium ions to maintain electrical neutrality, and subsequently, the osmotic movement of water into the lumen. This increase in intestinal fluid softens the stool and facilitates its passage.[5] While the specific signaling of the 15-Hydroxy metabolite has not been extensively detailed, it is believed to retain the activity of the parent compound.

Figure 1: Simplified signaling pathway of Lubiprostone action.

Experimental Workflow for Bioanalysis

The quantification of 15-Hydroxy Lubiprostone in biological samples, such as plasma, typically involves a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound serves as the internal standard to correct for matrix effects and variations in sample processing.

Figure 2: General workflow for the bioanalysis of 15-Hydroxy Lubiprostone.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of Lubiprostone. Its specific deuterium labeling provides a robust internal standard for LC-MS/MS-based quantification. While detailed proprietary information on its synthesis and stability is limited, this guide provides a comprehensive overview of its known properties and representative protocols based on established scientific and regulatory principles. Further research into the specific stability profile of this compound would be beneficial for its widespread application in drug development and clinical research.

References

- 1. Safety evaluation of lubiprostone in the treatment of constipation and irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. clearsynth.com [clearsynth.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

The Unrivaled Advantage: A Technical Guide to Using Deuterated Standards in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of drug development, pharmacokinetic (PK) studies are fundamental to understanding a drug's behavior in a biological system. The accuracy of these studies hinges on the precise quantification of drug concentrations in complex matrices like plasma or urine. This technical guide delves into the core benefits of using deuterated stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. We will explore their role in mitigating matrix effects, enhancing analytical robustness, and present detailed experimental workflows, quantitative data comparisons, and logical diagrams to provide a comprehensive resource for the modern research professional.

The Imperative for an Ideal Internal Standard

The primary goal of a bioanalytical method is to provide an accurate and reproducible measurement of an analyte in a biological sample. However, the journey from sample collection to final concentration value is fraught with potential variability. Steps such as sample extraction, potential degradation, and the process of ionization in the mass spectrometer are all sources of potential error.[1][2][3]

An internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls to correct for this variability. The ideal IS should be a close mimic of the analyte, experiencing the same variations during sample processing and analysis. While structural analogs were once common, they can exhibit different extraction recoveries and ionization efficiencies, compromising data quality.[1][4] This has led to the widespread adoption of deuterated compounds as the gold standard.[5][6]

Core Benefits of Deuterated Internal Standards

Deuterated standards are analogs of the analyte where one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This substitution increases the mass of the molecule, allowing it to be distinguished from the analyte by the mass spectrometer, while its chemical properties remain nearly identical.[7]

Key Advantages:

-

Compensation for Matrix Effects: The "matrix effect"—suppression or enhancement of the analyte's signal due to co-eluting components from the biological sample—is a primary challenge in LC-MS bioanalysis.[4][8] Because a deuterated IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[4] This normalizes the analyte-to-IS response ratio, ensuring accurate quantification even with variable matrix effects.[9]

-

Correction for Extraction Variability: The deuterated IS and the analyte exhibit virtually identical behavior during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. Any loss of analyte during these steps is mirrored by a proportional loss of the IS, leaving the final concentration calculation unaffected.[8]

-

Enhanced Accuracy and Precision: By effectively correcting for the major sources of analytical variability, deuterated standards significantly improve the accuracy and precision of bioanalytical methods.[5][10] This is a critical factor for regulatory submissions, where stringent acceptance criteria for assay performance are required.[4] The European Medicines Agency (EMA), for instance, has noted that over 90% of submitted assay validations incorporate SIL-IS.[4]

Quantitative Impact on Assay Performance

The theoretical benefits of deuterated standards are consistently borne out in practice, leading to more robust and reliable data. The use of a SIL-IS can significantly reduce the coefficient of variation (%CV), a measure of precision.

Table 1: Comparison of Assay Precision with Deuterated vs. Structural Analog Internal Standards

| Analyte | Internal Standard Type | Matrix | Precision (%RSD) | Key Finding |

| Kahalalide F (Anticancer Agent) | Structural Analog (Butyric acid analogue) | Plasma | 8.6% | The use of the structural analog resulted in a statistically significant bias. |

| Kahalalide F (Anticancer Agent) | Deuterated (SIL Internal Standard) | Plasma | 7.6% | The SIL-IS significantly improved precision and removed the measurement bias.[1] |

| Imidacloprid (Pesticide) | No Internal Standard | Cannabis Flower | >50% | Without an IS, accuracy differed by over 60% with high relative standard deviation. |

| Imidacloprid (Pesticide) | Deuterated Analog | Cannabis Flower | <20% | The deuterated IS limited the matrix effect, bringing accuracy within 25% and RSD under 20%.[11] |

Standard Experimental Protocol for a PK Study

This section provides a generalized but detailed methodology for quantifying a drug in human plasma using a deuterated internal standard.

4.1. Reagent and Solution Preparation

-

Stock Solutions: Prepare individual 1 mg/mL stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol, DMSO).

-

Calibration Standards: Perform serial dilutions of the analyte stock solution with blank plasma to create a calibration curve covering the expected concentration range (e.g., 1-1000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, high).

-

Internal Standard Working Solution: Dilute the deuterated IS stock solution to a fixed concentration (e.g., 50 ng/mL) in an appropriate solvent like acetonitrile or methanol.

4.2. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of each sample (calibrator, QC, or study sample) into a 96-well plate.

-

Add 150 µL of the internal standard working solution (containing acetonitrile) to each well. This addition serves to both introduce the IS and precipitate plasma proteins.

-

Vortex the plate for 5 minutes to ensure thorough mixing and precipitation.

-

Centrifuge the plate at approximately 4000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate for analysis.

4.3. LC-MS/MS Analysis

-

Chromatography: Inject the supernatant onto a suitable HPLC or UHPLC system equipped with a reversed-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve chromatographic separation.

-

Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Detection: Operate the instrument in Multiple Reaction Monitoring (MRM) mode. Optimize specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

4.4. Data Processing

-

Integrate the chromatographic peak areas for the analyte and the deuterated IS for each injection.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Generate a calibration curve by plotting the peak area ratio against the nominal concentration for the calibration standards. Apply a linear regression with appropriate weighting (e.g., 1/x²).

-

Calculate the concentration of the analyte in QC and study samples by interpolating their peak area ratios from the regression equation.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the logical flow of a typical bioanalytical process for a pharmacokinetic study.

Caption: Standard bioanalytical workflow for sample quantification in a PK study.

Potential Challenges and Considerations

While deuterated standards are superior, researchers must be aware of certain potential pitfalls.

6.1. The Kinetic Isotope Effect and Metabolic Switching The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If deuterium is placed at a site of metabolism on the drug molecule, the enzymatic cleavage of this bond can be slowed. This is known as the Kinetic Isotope Effect (KIE).[12]

This effect can sometimes cause "metabolic switching," where the metabolism shifts to an alternative, non-deuterated site on the molecule.[12][13] This can alter the pharmacokinetic profile and is a critical consideration during the design and synthesis of the deuterated standard. The best practice is to place the deuterium labels on a part of the molecule that is not metabolically active.

Caption: The kinetic isotope effect can slow a primary metabolic pathway, causing a switch to a secondary pathway.

6.2. Isotopic Purity and Cross-Contribution It is essential to verify the isotopic purity of the deuterated standard. Any presence of unlabeled analyte in the IS material can artificially inflate the measured concentrations of the analyte, particularly at the lower limit of quantitation.[8] Conversely, the natural abundance of heavy isotopes (like ¹³C) in the analyte can contribute to the signal of the deuterated IS, a phenomenon that must be assessed and minimized.

Conclusion

The use of deuterated internal standards represents a critical best practice in modern bioanalysis for pharmacokinetic studies. Their ability to mimic the analyte of interest provides unparalleled correction for analytical variability, most notably matrix effects and inconsistencies in sample recovery. This leads to a significant improvement in assay precision and accuracy, generating the high-quality, reliable data necessary to make crucial decisions in the drug development pipeline. While considerations such as strategic label placement and isotopic purity are important, the overall benefits firmly establish deuterated standards as an indispensable tool for any scientist in the field.

References

- 1. scispace.com [scispace.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. waters.com [waters.com]

- 9. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Regulatory Landscape: A Technical Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the rigorous world of drug development, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. Bioanalytical methods form the bedrock of pharmacokinetic, toxicokinetic, and bioavailability studies, directly influencing critical decisions in the pharmaceutical pipeline. The use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard in mass spectrometry-based bioanalysis, offering a powerful tool to enhance accuracy and precision. This technical guide provides an in-depth exploration of the regulatory guidelines governing the use of SIL-IS, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to aid in the successful validation and application of these essential analytical reagents.

The Core Principle: Isotope Dilution Mass Spectrometry

The fundamental strength of a SIL-IS lies in its near-identical physicochemical properties to the analyte of interest. By introducing a known quantity of the SIL-IS into a sample at an early stage of the analytical process, it co-elutes with the analyte and experiences similar variations in extraction recovery, matrix effects, and instrument response.[1][2] The ratio of the analyte's signal to the SIL-IS's signal is then used for quantification, effectively normalizing for a wide range of analytical variabilities.[3] This technique, known as stable isotope dilution (SID) mass spectrometry, provides the highest possible analytical specificity for quantitative determinations.[4][5]

Regulatory Framework: Harmonized Expectations

The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation stands as the cornerstone of regulatory expectations for the use of SIL-IS in clinical and non-clinical studies.[6][7] This harmonized guideline, adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), emphasizes the importance of demonstrating the suitability of the SIL-IS for its intended purpose.[7][8]

Key regulatory tenets for the use of SIL-IS include:

-

High Isotopic Purity: The SIL-IS must be of high isotopic purity to prevent interference from the unlabeled analyte.[6][8]

-

Absence of Isotopic Exchange: It is crucial to demonstrate that no isotope exchange reactions occur between the SIL-IS and the analyte under the analytical conditions.[6][8]

-

Evaluation of Unlabeled Analyte: The presence of any unlabeled analyte in the SIL-IS material must be checked, and its potential influence on the assay evaluated during method validation.[6][8]

-

Co-elution: Ideally, the SIL-IS should co-elute with the analyte to ensure it experiences the same matrix effects.[1]

Key Bioanalytical Validation Parameters and Acceptance Criteria

The validation of a bioanalytical method using a SIL-IS involves a comprehensive assessment of several key parameters. The following tables summarize the harmonized acceptance criteria as outlined in the ICH M10 guideline.

| Parameter | Acceptance Criteria (Chromatographic Methods) | Reference |

| Accuracy | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. | [9] |

| Precision | The coefficient of variation (CV) should not exceed 15%, except for the LLLOQ, where it should not exceed 20%. | [9] |

| Selectivity | No significant interfering peaks should be observed at the retention time of the analyte and SIL-IS in blank biological matrix samples from at least six different sources. | [10] |

| Matrix Effect | The CV of the IS-normalized matrix factor calculated from the six lots of matrix should not be greater than 15%. | [10] |

| Recovery | While no specific acceptance criteria are mandated, recovery should be consistent, precise, and reproducible. | [2] |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | The mean concentration at each QC level should be within ±15% of the nominal concentration. | [11] |

| Dilution Integrity | The accuracy and precision of the diluted samples should be within ±15%. | [8] |

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for key experiments essential for the validation of a bioanalytical method employing a SIL-IS.

Assessment of Matrix Effects

Objective: To evaluate the effect of matrix components on the ionization of the analyte and the SIL-IS.

Procedure:

-

Prepare three sets of samples:

-

Set A (Neat Solution): Analyte and SIL-IS spiked in the reconstitution solvent.

-

Set B (Post-extraction Spike): Blank matrix from at least six different sources is extracted, and the extract is then spiked with the analyte and SIL-IS.

-

Set C (Pre-extraction Spike): Blank matrix from the same six sources is spiked with the analyte and SIL-IS before the extraction process.

-

-

Analyze the samples using the developed LC-MS/MS method.

-

Calculate the Matrix Factor (MF):

-

MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

-

This is calculated by comparing the mean peak area of Set B to the mean peak area of Set A.[1]

-

-

Calculate the IS-Normalized Matrix Factor:

-

IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)

-

-

Assess the precision of the IS-normalized matrix factor across the different matrix sources. The CV should be ≤15%.[10]

Evaluation of Analyte and SIL-IS Stability

Objective: To determine the stability of the analyte and SIL-IS under various storage and handling conditions.

Procedure for Short-Term (Bench-Top) Stability:

-

Prepare low and high concentration Quality Control (QC) samples in the biological matrix.

-

Thaw the samples and keep them at room temperature for a duration that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).

-

Analyze the samples and compare the determined concentrations against freshly prepared calibration standards.

-

Calculate the percentage deviation from the nominal concentration. The mean concentration should be within ±15% of the nominal value.[11][12]

Procedure for Freeze-Thaw Stability:

-

Prepare low and high concentration QC samples.

-

Subject the samples to multiple freeze-thaw cycles (typically three cycles). For each cycle, freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.

-

Analyze the samples after the final thaw cycle.

-

Compare the results to the nominal concentrations. The mean concentration should be within ±15% of the nominal value.[11]

Procedure for Long-Term Stability:

-

Prepare a set of low and high concentration QC samples and store them at the intended storage temperature.

-

Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).

-

Compare the determined concentrations to the nominal values. The mean concentration should be within ±15% of the nominal value.[13]

Visualizing the Workflow and Logic

Diagrams are powerful tools for illustrating complex processes and relationships. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical bioanalytical workflow and a decision-making process for troubleshooting.

Bioanalytical Assay Workflow using SIL-IS

Caption: A typical workflow for a bioanalytical assay using a stable isotope-labeled internal standard.

Troubleshooting Decision Tree for Bioanalytical Method Validation

Caption: A decision tree for troubleshooting common issues encountered during bioanalytical method validation.

Conclusion

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical science, enabling the generation of high-quality data essential for regulatory submissions. A thorough understanding of the regulatory guidelines, coupled with robust experimental design and meticulous execution, is critical for the successful validation and application of bioanalytical methods. By adhering to the principles outlined in this guide, researchers and drug development professionals can navigate the complexities of bioanalytical validation with confidence, ensuring the integrity and reliability of their data and ultimately contributing to the development of safe and effective medicines.

References

- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pharmiweb.com [pharmiweb.com]

- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eijppr.com [eijppr.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. fda.gov [fda.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. cdn.who.int [cdn.who.int]

- 11. japsonline.com [japsonline.com]

- 12. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of 15-Hydroxy Lubiprostone in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 15-Hydroxy Lubiprostone, the primary active metabolite of Lubiprostone, in human plasma. Due to the low systemic exposure of the parent drug, Lubiprostone, the quantification of its major metabolite is recommended for pharmacokinetic evaluations.[1][2][3][4] The described method utilizes liquid-liquid extraction for sample preparation and offers high selectivity and sensitivity, making it suitable for clinical research and drug development applications.

Introduction

Lubiprostone is a locally acting chloride channel activator used in the management of chronic idiopathic constipation and irritable bowel syndrome with constipation.[5][6][7] Following oral administration, Lubiprostone is rapidly metabolized and exhibits very low systemic bioavailability, with plasma concentrations often below the limit of quantification.[4][6] Its principal and pharmacologically active metabolite, 15-Hydroxy Lubiprostone, is found in quantifiable amounts in plasma and is the recommended analyte for pharmacokinetic studies.[1][2][3][4] The development of a sensitive and reliable analytical method for 15-Hydroxy Lubiprostone is therefore crucial for accurately characterizing the pharmacokinetics of Lubiprostone.

This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of 15-Hydroxy Lubiprostone in human plasma, including sample preparation, chromatographic and mass spectrometric conditions, and method performance data.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed to isolate 15-Hydroxy Lubiprostone from human plasma.

Materials:

-

Human plasma samples

-

15-Hydroxy Lubiprostone reference standard

-

Indapamide (Internal Standard - IS)

-

Methyl tert-butyl ether

-

Dichloromethane

-

Ethyl acetate

-

Methanol

-

Ammonium acetate

Protocol:

-

Thaw plasma samples at room temperature.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (Indapamide in methanol).

-

Vortex for 30 seconds.

-

Add 1 mL of the extraction solvent mixture (methyl tert-butyl ether: dichloromethane: ethyl acetate).

-

Vortex for 5 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

-

LC System: Agilent 1290 Infinity LC system or equivalent

-

Column: Acquity UPLC HSS C18 (100 x 2.1 mm, 1.7 µm)[8]

-

Mobile Phase: A mixture of ammonium acetate and methanol[8]

-

Flow Rate: 0.3 mL/min[8]

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Run Time: Approximately 10 minutes

Mass Spectrometry:

-

MS System: Sciex Triple Quadrupole 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

15-Hydroxy Lubiprostone: Precursor ion > Product ion (Specific m/z values to be optimized based on instrument)

-

Indapamide (IS): Precursor ion > Product ion (Specific m/z values to be optimized based on instrument)

-

-

Key MS Parameters:

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

IonSpray Voltage: -4500 V

-

Temperature: 550°C

-

Ion Source Gas 1: 55 psi

-

Ion Source Gas 2: 55 psi

-

Data Presentation

The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented in the tables below.

Table 1: Calibration Curve for 15-Hydroxy Lubiprostone in Human Plasma

| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |

| 15-Hydroxy Lubiprostone | 2.50 - 1000 | > 0.99 |

Table 2: Accuracy and Precision of the Method

| Quality Control Sample | Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | Accuracy (%) | Precision (%CV) | n |

| LLOQ QC | 1.0428 | 1.054 | 101.1 | 17.1 | 18 |

| LQC | 2.8057 | 2.626 | 93.6 | 10.6 | 18 |

| LMQC | 40.3883 | 41.03 | 101.6 | 6.3 | 18 |

| MQC | 139.1158 | 139.1 | 98.0 | 6.3 | 18 |

| HQC | 238.1477 | 239.8 | 100.7 | 5.7 | 18 |

| DQC (1/5) | 837.2842 | 780.4 | 93.2 | 5.5 | 18 |

Data adapted from a published study by Lambda Therapeutic Research. The lower limit of quantification (LLOQ) was established at 2.50 pg/mL.[3][4]

Visualizations

Caption: Experimental workflow for the quantification of 15-Hydroxy Lubiprostone.

Caption: Metabolic pathway of Lubiprostone to 15-Hydroxy Lubiprostone.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of 15-Hydroxy Lubiprostone in human plasma. The method has been successfully validated and applied to pharmacokinetic studies.[1][4] Its high sensitivity makes it particularly well-suited for studies involving the low doses of Lubiprostone administered in clinical practice. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lubiprostone - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of 15-Hydroxy Lubiprostone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation and analysis of 15-Hydroxy Lubiprostone, the primary active metabolite of Lubiprostone, in biological matrices. The following information is intended to guide researchers in developing and implementing robust and reliable analytical methods for pharmacokinetic, bioequivalence, and other clinical studies.

Introduction

Lubiprostone, a locally acting chloride channel activator, is approved for the treatment of chronic idiopathic constipation, irritable bowel syndrome with constipation, and opioid-induced constipation. Due to its low systemic bioavailability, pharmacokinetic and bioequivalence studies rely on the quantification of its principal and active metabolite, 15-Hydroxy Lubiprostone.[1][2][3] The analysis of this metabolite is challenging due to its low circulating concentrations in the picogram per milliliter range and the presence of endogenous interfering substances like other prostaglandins in biological matrices such as human plasma.

This application note details three common sample preparation techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT)—coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of 15-Hydroxy Lubiprostone.

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique is critical for achieving the desired sensitivity, accuracy, and precision in the analysis of 15-Hydroxy Lubiprostone. Below is a summary of the most common techniques.

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | High recovery, effective removal of interferences, cost-effective. | Can be labor-intensive, requires larger volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | High selectivity, high concentration factor, potential for automation. | Can be more expensive, requires method development for sorbent and solvent selection. |

| Protein Precipitation (PPT) | Proteins are precipitated from the biological matrix using an organic solvent or acid. The supernatant containing the analyte is then analyzed. | Simple, fast, and inexpensive. | May result in less clean extracts (matrix effects), potential for analyte co-precipitation. |

Quantitative Data Summary